Ethyl 3-(1,3-dichloropropyl)[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate
Overview
Description
Ethyl 3-(1,3-dichloropropyl)[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate is a complex organic compound that belongs to the class of triazolopyridine derivatives. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyridine ring, with an ethyl ester group and a dichloropropyl substituent. Compounds of this nature are of significant interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(1,3-dichloropropyl)[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the triazole ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The pyridine ring is then introduced through a series of condensation reactions. The final step involves the esterification of the carboxyl group with ethanol in the presence of a catalyst such as sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for the addition of reagents and control of reaction parameters is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(1,3-dichloropropyl)[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of alcohols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products
The major products formed from these reactions include various substituted triazolopyridine derivatives, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 3-(1,3-dichloropropyl)[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit bacterial growth.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 3-(1,3-dichloropropyl)[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate involves its interaction with specific molecular targets within cells. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with DNA synthesis and repair mechanisms, leading to its antimicrobial and anticancer effects.
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine: Similar in structure but with a trifluoromethyl group instead of a dichloropropyl group.
1,2,4-Triazolo[4,3-a]pyrimidine: Contains a pyrimidine ring instead of a pyridine ring.
4-((4-Methylbenzylidene)amino)-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol: A triazole derivative with different substituents.
Uniqueness
Ethyl 3-(1,3-dichloropropyl)[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate is unique due to its specific combination of a triazole ring fused to a pyridine ring with a dichloropropyl substituent. This unique structure contributes to its distinct chemical properties and potential biological activities .
Properties
IUPAC Name |
ethyl 3-(1,3-dichloropropyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl2N3O2/c1-2-19-12(18)8-4-3-7-17-10(8)15-16-11(17)9(14)5-6-13/h3-4,7,9H,2,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHJICBUWSPKPNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CN2C1=NN=C2C(CCCl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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